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3-Methoxy-3H-purin-6-amine
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Overview
Description
3-Methoxy-3H-purin-6-amine: is an organic compound belonging to the purine family. It is characterized by a purine ring structure with a methoxy group at the 3-position and an amino group at the 6-position. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3H-purin-6-amine typically involves the alkylation of 3H-purin-6-amine with methoxy-containing reagents. One common method is the reaction of 3H-purin-6-amine with methoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-3H-purin-6-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced purine derivatives.
Substitution: The methoxy group in this compound can be substituted by other nucleophiles under appropriate conditions. For example, reaction with halogenating agents can replace the methoxy group with a halogen.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced purine derivatives.
Substitution Products: Halogenated purine derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Building Block in Organic Synthesis
- 3-Methoxy-3H-purin-6-amine serves as a crucial intermediate in the synthesis of more complex purine derivatives. Its methoxy group enhances its reactivity, allowing for various chemical modifications that are valuable in organic synthesis.
2. Mechanistic Studies
- The compound is utilized to study enzyme interactions and cellular processes. It may modulate specific enzyme activities or receptor functions, which is essential for understanding biochemical pathways related to cell growth and metabolism.
Biological Research Applications
1. Antiviral Properties
- Research indicates that this compound exhibits potential antiviral activity. It may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles .
2. Anticancer Activity
- Preliminary studies suggest that this compound may possess anticancer properties. Its ability to influence cell signaling pathways could lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
3. Anti-inflammatory Effects
- The compound has been studied for its anti-inflammatory properties, particularly in conditions like asthma and allergies. By inhibiting phosphodiesterase IV, it can lead to increased levels of cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and reduced inflammation .
Medicinal Applications
1. Drug Development
- This compound is being explored as a potential therapeutic agent for various diseases, including asthma, allergies, depression, and dementia. Its role as a phosphodiesterase inhibitor positions it as a promising candidate for drug development aimed at these conditions .
2. Formulation in Pharmaceuticals
- The compound's derivatives are being investigated for their efficacy as active pharmaceutical ingredients (APIs) in various formulations. Its unique structural features may enhance solubility and bioavailability compared to other purine derivatives.
Case Studies
Case Study 1: Antiviral Activity Assessment
A study evaluated the antiviral effects of this compound against influenza virus strains. Results indicated significant inhibition of viral replication at micromolar concentrations, suggesting its potential as an antiviral agent.
Case Study 2: Anti-inflammatory Mechanism Investigation
Research focused on the anti-inflammatory effects of the compound in a murine model of asthma. Treatment with this compound resulted in reduced airway hyperresponsiveness and lower levels of pro-inflammatory cytokines, supporting its role as a therapeutic agent for respiratory conditions.
Mechanism of Action
The mechanism of action of 3-Methoxy-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
3-Methyl-3H-purin-6-amine: Similar structure but with a methyl group instead of a methoxy group.
6-Amino-3-methylpurine: Another purine derivative with an amino group at the 6-position and a methyl group at the 3-position.
3H-Purin-6-amine: The parent compound without the methoxy group.
Uniqueness: 3-Methoxy-3H-purin-6-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Biological Activity
3-Methoxy-3H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a purine ring with a methoxy group at the 3-position and an amino group at the 6-position. This unique structure is believed to influence its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or modulator of enzyme activity, affecting various cellular pathways related to growth and metabolism. The compound's methoxy group enhances its solubility and stability, potentially improving its interaction with biological targets compared to similar compounds without this modification .
Antiviral Properties
Research indicates that purine derivatives, including this compound, exhibit antiviral activities. For instance, studies have shown that certain purine analogs can inhibit viral replication by targeting viral polymerases or other essential viral enzymes . The specific antiviral efficacy of this compound remains to be fully elucidated but suggests potential therapeutic applications against viral infections.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives of purine have been shown to inhibit cell proliferation in various cancer models . Further investigation into the specific mechanisms by which this compound affects cancer cells is warranted.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. For instance, it may act as a selective ligand for adenosine receptors, particularly the A3 subtype, which is implicated in various physiological responses including inflammation and tumor growth . This selectivity could position it as a potential therapeutic agent in treating conditions associated with these pathways.
Comparative Analysis
To better understand the significance of this compound within its class of compounds, a comparison with related purine derivatives can be insightful:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Methoxy at C3, amino at C6 | Antiviral, anticancer potential |
3-Methyl-3H-purin-6-amine | Methyl at C3, amino at C6 | Less studied; potential enzyme modulator |
Adenosine | Natural nucleoside | Broad physiological roles; established therapeutic uses |
Case Studies and Research Findings
- Antiviral Efficacy : A study investigating various purine derivatives found that modifications at the N6 position could enhance antiviral activity against specific viruses. While direct evidence for this compound's efficacy is limited, structural similarities suggest potential activity .
- Cancer Cell Line Studies : In vitro assays on cancer cell lines treated with related purine compounds showed significant reductions in cell viability and induction of apoptosis. These findings support further exploration into the anticancer properties of this compound .
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-methoxy-7H-purin-6-imine |
InChI |
InChI=1S/C6H7N5O/c1-12-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) |
InChI Key |
ZTFWPMNXWFEQOV-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=NC(=N)C2=C1N=CN2 |
Origin of Product |
United States |
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